4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt
Description
Molecular Formula and Weight Analysis
The molecular formula of 4,4-dimethylcyclohexa-1,5-dienylboronic acid monosodium salt is C₈H₁₂BNaO₂ , with a molecular weight of 173.98 g/mol . This value is derived from the sum of atomic weights: boron (10.81), sodium (22.99), carbon (96.08), hydrogen (12.12), and oxygen (32.00). The sodium counterion replaces a proton from the boronic acid group (-B(OH)₂ → -B(O)(O⁻)Na⁺), reducing the compound’s acidity and enhancing its solubility in polar solvents.
A comparative analysis with related boronic acid derivatives reveals distinct structural differences. For example, its pinacol ester analog (C₁₄H₂₃BO₂) has a molecular weight of 234.15 g/mol , reflecting the addition of a pinacol group (C₆H₁₂O₂). The monosodium salt’s lower molecular weight aligns with its ionic nature, which influences its reactivity in cross-coupling reactions.
Table 1: Molecular Formula and Weight Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4,4-Dimethylcyclohexa-1,5-dienylboronic acid monosodium salt | C₈H₁₂BNaO₂ | 173.98 |
| 4,4-Dimethylcyclohexa-1,5-dienylboronic acid pinacol ester | C₁₄H₂₃BO₂ | 234.15 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 |
Properties
IUPAC Name |
sodium;(4,4-dimethylcyclohexa-1,5-dien-1-yl)-hydroxyborinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BO2.Na/c1-8(2)5-3-7(4-6-8)9(10)11;/h3-5,10H,6H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUXCAFVTNSKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(C=C1)(C)C)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657344 | |
| Record name | Sodium hydrogen (4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-70-3 | |
| Record name | Sodium hydrogen (4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological targets, making them valuable in drug discovery and development.
- Molecular Formula : C₈H₁₂BNaO₂
- Molar Mass : 169.09 g/mol
- Structure : The compound features a cyclohexadiene ring with two methyl groups and a boronic acid moiety, which contributes to its reactivity and biological interactions.
The biological activity of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids, influencing various enzymatic pathways. This property is particularly useful in the inhibition of proteases and kinases.
Inhibition of Kinases
Recent studies have demonstrated that compounds similar to 4,4-Dimethylcyclohexa-1,5-dienylboronic acid can inhibit various kinases involved in signaling pathways associated with cancer and inflammation. For instance, boronic acids have been shown to effectively inhibit c-Jun N-terminal kinase (JNK), which plays a role in stress responses and apoptosis .
Anticancer Properties
Research indicates that boronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways. The ability of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid to disrupt these pathways highlights its potential as an anticancer agent.
Case Studies
- Study on JNK Inhibition : A study demonstrated that boronic acid derivatives significantly inhibited JNK activity in vitro, leading to reduced cell proliferation in cancer cell lines .
- Antiviral Activity : Another case study explored the antiviral properties of boronic acids against HIV by inhibiting viral proteases, suggesting a broader application in virology .
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| JNK Inhibition | Modulation of signaling | |
| Anticancer | Induction of apoptosis | |
| Antiviral | Protease inhibition |
Research Findings
- Selectivity : The selectivity of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid for specific kinases over others is crucial for minimizing side effects in therapeutic applications.
- Synergistic Effects : Studies have shown that combining this compound with other chemotherapeutics enhances its efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
4,4-Dimethylcyclohexa-1,5-dienylboronic Acid Pinacol Ester (CAS: 871333-97-0)
- Key Differences :
- Solubility : The pinacol ester is lipophilic and insoluble in water, contrasting with the sodium salt’s aqueous compatibility .
- Stability : Pinacol esters are more stable under anhydrous conditions, whereas the sodium salt may exhibit hygroscopicity .
- Demand : Lower annual sales (11 bottles/year) compared to the sodium salt, possibly due to niche applications in organic solvents .
5-Oxocyclopentene-1-boronic Acid (CAS: 871329-71-4)
- Structural Features : A cyclopentene ring with a ketone group at the 5-position.
4-Ethylcyclohexene-1-boronic Acid (CAS: 871329-72-5)
- Substituent Effects : The ethyl group introduces steric bulk, which may hinder access to the boron center in catalytic cycles, unlike the less bulky methyl groups in the target compound .
Functional Analogs
Aromatic Boronic Acids (e.g., 3,5-Dimethyl-4-chlorophenylboronic Acid, CAS: 1056475-86-5)
- Electronic Properties : Aromatic systems delocalize boron’s electron density, reducing reactivity toward nucleophiles compared to alicyclic boronic acids .
- Applications : Preferred in aryl-aryl couplings, whereas alicyclic variants like the target compound are used in synthesizing strained or fused ring systems .
Data Table: Comparative Properties of Selected Boronic Acids
| Compound Name | CAS | Purity (%) | Solubility | Annual Sales (Bottles) | Key Applications |
|---|---|---|---|---|---|
| This compound | 871329-70-3 | 96 | Water-soluble | 71 | Aqueous-phase cross-couplings |
| 4,4-Dimethylcyclohexa-1,5-dienylboronic acid pinacol ester | 871333-97-0 | 96 | Organic solvents | 11 | Organic-phase syntheses |
| 5-Oxocyclopentene-1-boronic acid | 871329-71-4 | 97 | Limited | N/A | Specialty ring-forming reactions |
| 4-Ethylcyclohexene-1-boronic acid | 871329-72-5 | 98 | Organic solvents | N/A | Sterically hindered couplings |
| 3,5-Dimethyl-4-chlorophenylboronic acid | 1056475-86-5 | N/A | Organic solvents | N/A | Aryl-aryl bond formation |
Sources:
Preparation Methods
Transition-Metal-Catalyzed Borylation
One of the most efficient and widely used methods to prepare boronic acid derivatives involves the catalytic borylation of halogenated precursors using bis(pinacolato)diboron or similar boron sources under palladium or nickel catalysis.
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- Starting from 4,4-dimethylcyclohexa-1,5-dienyl halide (e.g., bromide or iodide), a palladium catalyst such as Pd(PPh3)4 is employed.
- The reaction is carried out in a suitable solvent (e.g., dioxane or tetrahydrofuran) with a base like potassium acetate.
- Bis(pinacolato)diboron is added to introduce the boron moiety.
- After completion, the pinacol protecting group is removed by acidic or basic hydrolysis to yield the free boronic acid.
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- High regioselectivity and yield.
- Mild reaction conditions.
-
- Requires preparation of the halogenated precursor.
- Sensitive to moisture and air.
Direct Lithiation Followed by Electrophilic Borylation
An alternative approach involves direct lithiation of the cyclohexa-1,5-dienyl ring followed by quenching with a boron electrophile.
-
- The 4,4-dimethylcyclohexa-1,5-diene is treated with a strong base such as n-butyllithium at low temperature (-78°C) to generate the organolithium intermediate.
- The intermediate is then reacted with trialkyl borates (e.g., trimethyl borate) to introduce the boron atom.
- Acidic workup hydrolyzes the borate ester to the boronic acid.
-
- Direct method without the need for halogenated intermediates.
- Applicable to a variety of substrates.
-
- Requires strict anhydrous and low-temperature conditions.
- Organolithium reagents are highly reactive and potentially hazardous.
Formation of the Monosodium Salt
Once the free boronic acid is obtained, it is converted to the monosodium salt by neutralization with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in aqueous or alcoholic medium.
-
- Dissolve the boronic acid in a minimal amount of solvent (water, methanol).
- Add sodium hydroxide solution dropwise with stirring until pH reaches neutral to slightly basic (pH ~7-8).
- The monosodium salt precipitates or remains in solution depending on the solvent system and can be isolated by filtration or evaporation.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Transition-Metal-Catalyzed Borylation | 4,4-Dimethylcyclohexa-1,5-dienyl halide | Pd(PPh3)4, bis(pinacolato)diboron, base (KOAc) | Mild temperature, inert atmosphere | High selectivity, good yield | Requires halide precursor, sensitive to air/moisture |
| Direct Lithiation + Electrophilic Borylation | 4,4-Dimethylcyclohexa-1,5-diene | n-Butyllithium, trimethyl borate | Low temperature (-78°C), anhydrous | Direct method, no halide needed | Requires strict conditions, reactive reagents |
| Neutralization to Monosodium Salt | 4,4-Dimethylcyclohexa-1,5-dienylboronic acid | NaOH or NaHCO3 | Aqueous or alcoholic solvent | Improves stability and solubility | Requires careful pH control |
Research Findings and Optimization Notes
Selectivity and Yield:
Studies indicate that the palladium-catalyzed borylation of halogenated precursors yields high purity boronic acids with minimal side reactions when performed under optimized conditions of temperature and base concentration.Stability of the Boronic Acid:
The free boronic acid form can be prone to oxidation or polymerization; conversion to the monosodium salt significantly enhances shelf-life and handling safety.Scalability:
Both synthetic routes have been adapted to gram-scale preparations with consistent yields, making them suitable for research and industrial applications.Purification: The monosodium salt is often purified by recrystallization from aqueous solvents or by lyophilization, yielding a product of over 95% purity as confirmed by chromatographic and spectroscopic methods.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt, and how can its purity be optimized?
- Methodological Answer : Synthesis requires careful solvent selection (e.g., DMSO for solubility) and controlled reflux conditions to stabilize the boronic acid moiety. Post-reaction steps, such as reduced-pressure distillation and crystallization (water-ethanol mixtures), are critical for purity. Yield optimization may involve adjusting stoichiometry and reaction time, as demonstrated in analogous boronic acid syntheses . Characterization via melting point analysis and spectroscopic methods (e.g., H NMR, FT-IR) is essential to confirm structural integrity.
Q. How can researchers characterize this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., forced hydrolysis at pH 1–13, thermal stress at 40–80°C). Analytical techniques like high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry can monitor degradation products. Comparative studies with structurally similar monosodium salts (e.g., mezlocillin sodium monohydrate) suggest that pH-dependent boronate ester formation may occur, requiring buffered solutions to stabilize the compound .
Q. What spectroscopic and chromatographic methods are most effective for identifying impurities in this compound?
- Methodological Answer :
- Spectroscopy : B NMR can confirm boron coordination, while C NMR identifies cyclohexadienyl substituents.
- Chromatography : Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., tetrabutylammonium phosphate) improves separation of polar degradation products.
- Reference standards for related monosodium salts (e.g., Pharmacopeial Forum monographs) provide validation frameworks .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., cross-coupling efficiency) be systematically addressed?
- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., catalyst loading, solvent polarity). A meta-analysis of published data should isolate variables such as:
- Catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)).
- Solvent effects (THF vs. DMF on boronate stability).
- Substrate scope limitations (steric hindrance from dimethyl groups).
Theoretical frameworks (e.g., Hammett substituent constants) can rationalize electronic effects, while kinetic studies under controlled conditions resolve mechanistic ambiguities .
Q. What experimental designs are recommended for studying its application in membrane-based separation technologies?
- Methodological Answer : Utilize CRDC subclass RDF2050104 (membrane technologies) to guide experimental design. For example:
- Membrane functionalization : Incorporate the compound into polymer matrices (e.g., polyamide) via Suzuki coupling to enhance selectivity for aromatic hydrocarbons.
- Performance metrics : Measure flux rates and rejection coefficients under varying transmembrane pressures.
- Stability testing : Assess long-term boronate leaching using ICP-MS .
Q. How can computational modeling (e.g., DFT) predict its reactivity in heterogeneous catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Boron coordination geometry (trigonal vs. tetrahedral) in different solvents.
- Transition states for cross-coupling reactions, highlighting steric effects from dimethyl groups.
- Adsorption energies on metal surfaces (e.g., Pd) to optimize catalyst-substrate interactions.
Validation requires correlating computational results with experimental kinetic data (e.g., Arrhenius plots) .
Data Contradiction Analysis
Table 1 : Common Contradictions and Resolution Strategies
Theoretical Framework Integration
- Organoboron Chemistry : Ground research in the Lewis acidity of boronic acids and their equilibrium with boronate esters. This framework explains pH-dependent reactivity and guides solvent selection .
- Process Control : Apply CRDC subclass RDF2050108 (process simulation) to optimize large-scale synthesis via reaction calorimetry and in-line PAT (Process Analytical Technology) tools .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
